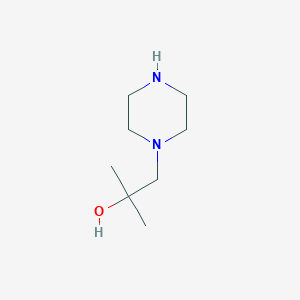

2-Methyl-1-(piperazin-1-yl)propan-2-ol

説明

Contextualization within Piperazine-Containing Chemical Scaffolds

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. tandfonline.com The presence of the two nitrogen atoms allows for modifications that can significantly influence a molecule's physicochemical properties, such as its solubility and basicity, which in turn can enhance its pharmacokinetic and pharmacodynamic profiles. tandfonline.com

Piperazine derivatives have demonstrated a vast range of pharmacological activities, including but not limited to:

Anticancer researchgate.net

Antiviral researchgate.net

Antifungal researchgate.net

Antidepressant researchgate.net

Antipsychotic researchgate.net

The versatility of the piperazine scaffold lies in its ability to act as a linker between different pharmacophores, orienting them in a specific spatial arrangement to interact with biological targets. researchgate.net Furthermore, the piperazine ring can be substituted at its nitrogen atoms to fine-tune the molecule's properties for a desired therapeutic effect. tandfonline.com

Historical Perspectives on Related Piperazinepropanol Derivatives

The journey of piperazine in the realm of medicine began in the early 20th century when it was first introduced as an anthelmintic agent. wikipedia.orgchemeurope.com Its ability to paralyze parasites, leading to their expulsion from the host, marked its initial therapeutic success. wikipedia.orgdrugbank.com Over the decades, medicinal chemists began to explore the vast chemical space offered by the piperazine core, leading to the development of a multitude of derivatives with diverse applications. nih.gov

The synthesis of N-substituted piperazines, including those with propanolamine side chains, has been a subject of interest for many years. Early synthetic methods often involved the reaction of piperazine with various electrophiles. sci-hub.se The development of more sophisticated synthetic strategies, such as palladium-catalyzed Buchwald-Hartwig amination and reductive amination, has significantly expanded the accessible range of piperazine derivatives. nih.gov

While a detailed historical timeline for the specific sub-class of piperazinepropanol derivatives is not extensively documented in seminal reviews, the broader history of piperazine-based drug discovery points to a continuous effort to modify the core structure to achieve desired therapeutic outcomes. The propanolamine moiety itself is a common feature in many pharmacologically active compounds, particularly beta-blockers, suggesting that its combination with the piperazine scaffold was a logical step in the exploration of new chemical entities. The synthesis of related phenoxypropanol derivatives of piperazine has been described in the literature, highlighting the chemical feasibility and interest in this class of compounds. acs.org

Contemporary Significance and Emerging Research Directions

The contemporary significance of 2-Methyl-1-(piperazin-1-yl)propan-2-ol primarily lies in its utility as a building block in the synthesis of more complex molecules. Its bifunctional nature—a nucleophilic secondary amine within the piperazine ring and a tertiary alcohol—makes it a valuable synthon for creating diverse chemical libraries for high-throughput screening.

Emerging research on piperazine-containing compounds continues to expand into new therapeutic areas. The inherent flexibility of the piperazine scaffold allows for its application in the design of ligands for a wide array of biological targets. researchgate.net Current research is actively exploring piperazine derivatives for:

Targeting Protein Kinases: Many recently approved kinase inhibitors for cancer therapy incorporate a piperazine moiety. nih.gov

Central Nervous System (CNS) Disorders: The ability of the piperazine ring to often impart favorable blood-brain barrier permeability makes it a valuable component in the design of drugs targeting CNS receptors. researchgate.netmdpi.com

Infectious Diseases: The development of novel antimicrobial agents is a critical area of research, and piperazine derivatives are being investigated for their potential in this field. benthamdirect.com

While direct research on the biological activities of this compound is limited, its structural similarity to other researched piperazine derivatives suggests its potential as a precursor for compounds with interesting pharmacological profiles. For instance, the synthesis of various substituted piperazines is a key step in the development of new therapeutic agents. organic-chemistry.orgmdpi.com The exploration of the chemical space around the this compound core could lead to the discovery of novel molecules with valuable therapeutic properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRIPUTKCTCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293044 | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156339-46-7 | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 2 Methyl 1 Piperazin 1 Yl Propan 2 Ol

Established Synthetic Routes for 2-Methyl-1-(piperazin-1-yl)propan-2-ol

The synthesis of this compound can be achieved through several established pathways. These routes are foundational in the production of this specific piperazine (B1678402) derivative.

Reaction of 2-Methyl-2-propanol with Piperazine Derivatives

A primary method for the synthesis of this compound involves the reaction of a suitable derivative of 2-methyl-2-propanol with piperazine or its derivatives. This approach often requires the activation of the tertiary alcohol or the use of a precursor that can readily react with the secondary amine of the piperazine ring.

In a related context, the interaction between 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine has been studied, particularly in the context of carbon dioxide capture. It has been observed that the addition of piperazine to aqueous solutions of AMP significantly increases the reaction rate constant. researchgate.net While this specific research focuses on CO2 absorption, the underlying principle of piperazine acting as a reactive amine is relevant.

Optimization of Reaction Conditions: Solvents and Catalysis

The efficiency of the synthesis is highly dependent on the reaction conditions. The choice of solvent and the use of catalysts are critical for optimizing the yield and purity of the final product. For instance, in reactions involving piperazine derivatives, the solvent can influence the nucleophilicity of the piperazine nitrogen and the solubility of the reactants.

Catalysts, such as phase transfer catalysts, can be employed to facilitate the reaction between the hydrophilic piperazine and a more hydrophobic substrate. The optimization of these conditions is a key area of research to develop more efficient and environmentally friendly synthetic processes.

Advanced Synthetic Strategies for Analogue Development

The development of analogues of this compound often requires more sophisticated synthetic strategies. These methods allow for the introduction of various functional groups and the creation of a diverse library of related compounds.

Grignard Reagent Applications in Piperazinepropanol Synthesis

Grignard reagents, with the general formula RMgX, are powerful tools in organic synthesis for forming carbon-carbon bonds. libretexts.org They act as potent nucleophiles and can react with a variety of electrophiles. youtube.comyoutube.com In the context of piperazinepropanol synthesis, a Grignard reagent can be used to introduce the 2-methyl-2-propanol moiety or other alkyl groups onto a piperazine scaffold. researchgate.netnih.gov

A general strategy involves the reaction of a suitable piperazine derivative, protected if necessary, with a Grignard reagent derived from a haloalkane. The versatility of Grignard reagents allows for the synthesis of a wide range of analogues by simply varying the alkyl or aryl group of the Grignard reagent. libretexts.org

Table 1: Examples of Grignard Reagents in Synthesis

| Grignard Reagent | Reactant | Product Type |

|---|---|---|

| CH3MgBr | Ester | Tertiary Alcohol |

| PhMgBr | Ketone | Tertiary Alcohol |

This table illustrates the versatility of Grignard reagents in creating different types of alcohols, a key structural feature of the target molecule.

Oxirane Ring Opening Reactions with Arylpiperazines

The ring-opening of epoxides (oxiranes) by nucleophiles is a classic and efficient method for the synthesis of β-amino alcohols. nih.gov In this strategy, an arylpiperazine can act as the nucleophile, attacking one of the electrophilic carbons of the oxirane ring. bohrium.comnih.gov This reaction is often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. mdpi.com

For the synthesis of analogues of this compound, a suitably substituted oxirane, such as 2,2-dimethyloxirane, can be reacted with an arylpiperazine. The reaction conditions, including the choice of solvent and the use of a catalyst (often a Lewis acid), can be optimized to control the regioselectivity and yield of the reaction. researchgate.net This method is particularly useful for introducing a wide variety of aryl groups onto the piperazine ring. mdpi.com

Table 2: Regioselectivity in Oxirane Ring Opening

| Oxirane | Nucleophile | Major Product |

|---|---|---|

| Propylene Oxide | Amine | Attack at the less substituted carbon |

| Styrene Oxide | Amine | Attack at the benzylic carbon |

This table demonstrates the general principles of regioselectivity in the ring-opening of unsymmetrical epoxides.

Multi-step Synthetic Approaches to Functionalized Derivatives

The synthesis of highly functionalized derivatives of this compound often necessitates multi-step synthetic sequences. syrris.jp These approaches allow for the precise installation of various functional groups at different positions of the molecule. Such strategies are common in drug discovery and development, where a library of analogues is often required for structure-activity relationship (SAR) studies. mdpi.com

These multi-step syntheses can involve a combination of the reactions described above, as well as other standard organic transformations such as protection/deprotection steps, functional group interconversions, and cross-coupling reactions. rsc.org For example, a multi-step synthesis might begin with the construction of a functionalized piperazine ring, followed by the attachment of the 2-methyl-2-propanol side chain. mdpi.com

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is characterized by the reactivity of its functional groups: the tertiary alcohol and the secondary amines of the piperazine ring.

Oxidation Reactions and Product Characterization

The tertiary alcohol group in this compound is resistant to oxidation under standard conditions. However, the secondary amine in the piperazine ring can be oxidized. Strong oxidizing agents can potentially lead to the formation of N-oxides or ring-opened products. The primary alcohol analogue, 2-methyl-1-(piperazin-1-yl)propan-1-ol, can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid. quora.com The characterization of oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the new structural features.

Reduction Reactions and Derivative Formation

While the alcohol group is already in a reduced state, the piperazine ring can participate in reactions that lead to derivative formation. For instance, if a carbonyl group were present on the piperazine ring, it could be reduced to a methylene (B1212753) group. More commonly, the reactivity of the piperazine nitrogens is exploited for derivatization.

Nucleophilic Substitution Reactions for Piperazine Ring Modification

The secondary amine on the piperazine ring of this compound is nucleophilic and can undergo a variety of substitution reactions. researchgate.net This allows for the introduction of a wide range of substituents onto the piperazine ring, leading to the synthesis of a diverse library of derivatives. nih.gov These reactions typically involve the reaction of the piperazine nitrogen with an electrophile, such as an alkyl halide or an acyl chloride, in a nucleophilic substitution reaction. researchgate.net The conditions for these reactions are chosen to favor the desired substitution pattern and can be influenced by factors such as the solvent and the presence of a base. organic-chemistry.org

Table 2: Examples of Nucleophilic Substitution on the Piperazine Ring

| Electrophile | Product Type |

|---|---|

| Alkyl Halide (R-X) | N-Alkyl piperazine derivative |

| Acyl Chloride (R-COCl) | N-Acyl piperazine derivative |

Formation of Salts for Enhanced Solubility and Application

To improve the aqueous solubility and bioavailability of this compound, it is often converted into a salt. The basic nitrogen atoms of the piperazine ring can be protonated by acids to form salts, such as dihydrochloride (B599025) salts. This modification significantly increases the polarity of the molecule, thereby enhancing its solubility in water and other polar solvents. solubilityofthings.com The formation of a dihydrochloride salt, for instance, involves treating the compound with hydrochloric acid. The resulting salt is typically a crystalline solid that is more stable and easier to handle than the free base.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound dihydrochloride |

| 2-methyl-1-(piperazin-1-yl)propan-1-ol |

| tert-butoxycarbonyl |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyl (B1604629) bromide |

| Palladium on carbon |

| tert-Butyldimethylsilyl chloride |

| Tetrabutylammonium fluoride |

| Alkyl halide |

| Acyl chloride |

| Sulfonyl chloride |

Biological Activity and Pharmacological Investigations

Broad Spectrum Biological Activity Potential

The piperazine (B1678402) nucleus is a key building block in the development of new therapeutic agents. nih.govnih.gov Its derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antihistaminic activities. researchgate.netresearchgate.net The presence of two nitrogen atoms allows for structural modifications that can fine-tune the compound's interaction with various biological targets. nih.gov

Derivatives of piperazine are noted for their diverse biological activities. Research has demonstrated that various substituted piperazine compounds possess significant potential across several therapeutic areas. researchgate.net For instance, different classes of piperazine derivatives have been investigated for:

Antimicrobial Activity : Some piperazine derivatives show potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans. researchgate.netjapsonline.com

Anticancer Activity : Certain derivatives have been evaluated for their potential as anticancer agents. researchgate.netnih.gov For example, novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives have shown strong inhibitory activities against hepatocarcinoma cell lines. nih.gov

Anti-inflammatory and Analgesic Effects : Piperazine derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. researchgate.netscilit.com

Central Nervous System (CNS) Activity : A significant area of research for piperazine derivatives is in CNS disorders, where they have been developed as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net

The bioactivity of piperazine derivatives is often compared to other well-known compounds containing the piperazine scaffold. The structural features of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, specifically the propan-2-ol group attached to the piperazine ring, are crucial for its pharmacological profile.

Structurally similar compounds, such as arylpiperazine derivatives, are widely recognized for their CNS activity. For instance, drugs like aripiprazole (B633) (antipsychotic), buspirone (B1668070) (anxiolytic), and vortioxetine (B1682262) (antidepressant) all contain a piperazine moiety and act by modulating serotonergic and/or dopaminergic receptors. nih.govmdpi.com The specific substitutions on the piperazine ring and the nature of the side chains dictate the receptor affinity and functional activity. mdpi.comtandfonline.com

Neuropharmacological Research Avenues

The piperazine ring is a common feature in many centrally acting drugs, primarily due to its ability to interact with monoamine neurotransmitter systems. nih.gov Derivatives have been extensively studied for their potential to treat a variety of neurological and psychiatric disorders.

Piperazine derivatives frequently target dopaminergic and serotoninergic pathways, which are implicated in conditions like schizophrenia, Parkinson's disease, depression, and anxiety. thieme-connect.comnih.gov

The dopaminergic system is a key target for many piperazine-containing compounds. Studies on various piperazine derivatives have demonstrated their ability to interact with dopamine (B1211576) receptors, particularly the D2 subtype. nih.gov Some 1-pyrimidinyl-piperazine derivatives have been found to block D2 dopamine receptors. nih.gov Research into other arylpiperazine derivatives has also focused on optimizing their affinity for D2 receptors to develop antipsychotic agents. mdpi.comtandfonline.com The modulation of these receptors is a critical mechanism for the therapeutic effects seen in antipsychotic drugs. mdpi.com For example, a study on novel piperazine derivatives identified compounds with antagonistic activity at dopamine D2 receptors. tandfonline.com

The serotoninergic system, particularly the 5-HT1A and 5-HT2A receptors, is another primary target for piperazine derivatives. nih.gov Many compounds exhibit agonist or antagonist activity at these receptors, which is relevant for treating anxiety and depression. nih.govtandfonline.com For instance, studies have shown that 1-pyrimidinyl piperazine derivatives can act as partial agonists of 5-HT1A receptors, an activity that correlates with anxiolytic effects. nih.gov Other research has focused on designing multi-target ligands that interact with both serotonin (B10506) and dopamine receptors. tandfonline.comthieme-connect.com For example, one study reported on novel piperazine derivatives with high affinity for 5-HT1A receptors and antagonistic properties at 5-HT2A receptors, a profile desirable for antipsychotic and antidepressant drugs. tandfonline.com Another study found that certain piperazine derivatives could modulate serotonin release in the prefrontal cortex. nih.gov

Interaction with Neurotransmitter Systems

Noradrenergic System Modulation

While specific studies on the direct modulation of the noradrenergic system by this compound are not extensively available in peer-reviewed literature, the broader class of piperazine derivatives has been widely investigated for such effects. Numerous piperazine-containing compounds have been identified as potent inhibitors of noradrenaline (norepinephrine) reuptake. By blocking the norepinephrine (B1679862) transporter (NET), these compounds increase the extracellular concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is a cornerstone for the therapeutic action of many antidepressant and anxiolytic medications. The structural similarity of this compound to these known noradrenaline reuptake inhibitors suggests that it may possess similar modulatory activity on the noradrenergic system, though this requires direct experimental validation.

Central Nervous System (CNS) Activity and Potential Applications

The potential for this compound to exert effects on the central nervous system is a significant area of interest, largely due to the established CNS activity of many piperazine analogues. The piperazine scaffold is a key component in a multitude of CNS-active drugs, including antipsychotics, anxiolytics, and antidepressants. These compounds often exhibit multi-target activity, interacting with a variety of neurotransmitter receptors and transporters.

For instance, research into structurally similar piperazine derivatives has revealed their potential to modulate dopaminergic and serotonergic pathways, which are crucial for regulating mood, cognition, and motor control. The anxiolytic-like effects of some piperazine compounds have been linked to their interaction with benzodiazepine (B76468) and nicotinic pathways. Given these precedents, it is plausible that this compound could exhibit CNS activity, warranting further investigation into its potential applications for neurological and psychiatric disorders.

Ligand Binding Studies at Receptors and Ion Channels

These targets include, but are not limited to, serotonin receptors (such as 5-HT1A, 5-HT2A, and 5-HT3), dopamine receptors (D1, D2, D3, D4), and adrenoceptors (alpha-1 and alpha-2). Furthermore, some piperazine compounds have demonstrated affinity for ligand-gated ion channels, such as the nicotinic acetylcholine (B1216132) receptors, and voltage-gated ion channels. The specific binding profile of this compound at these and other potential targets remains to be elucidated through dedicated radioligand binding assays and functional studies.

Antineoplastic and Apoptotic Pathway Modulation

The investigation of piperazine derivatives as potential anticancer agents is a burgeoning field of research, suggesting that this compound may also possess antineoplastic properties.

Anticancer Activity Research

While direct anticancer activity research on this compound is limited, studies on analogous compounds have shown promise. For example, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have demonstrated antiproliferative effects against various human cancer cell lines. These findings highlight the potential of the piperazine moiety as a scaffold for the development of novel anticancer agents. The anticancer activity of such compounds is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.

Modulation of Cytochrome c Release and Bax Channel Activity

The intrinsic pathway of apoptosis is a critical target for many cancer therapies and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bax. Upon activation, Bax can form channels in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. This release is a pivotal event that triggers the activation of caspases and the subsequent execution of the apoptotic program.

Although there is no specific data on the effect of this compound on cytochrome c release and Bax activity, the established role of other piperazine derivatives in inducing apoptosis suggests a potential for interaction with this pathway. Further research is necessary to determine if this compound can directly or indirectly modulate Bax channel formation and the subsequent release of mitochondrial cytochrome c.

Investigation of Apoptotic Mechanisms in Cellular Models

The potential for this compound to induce apoptosis in cancer cells is a key area for future research. Investigations in cellular models would be crucial to determine its efficacy and mechanism of action. Such studies would typically involve treating cancer cell lines with the compound and assessing various hallmarks of apoptosis, including:

Cell Viability Assays: To determine the concentration-dependent cytotoxic effects.

Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells.

Caspase Activation Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-7.

Western Blotting: To analyze the expression levels of key apoptotic proteins, including members of the Bcl-2 family and caspases.

These investigations would provide valuable insights into whether this compound can trigger apoptosis and through which specific molecular pathways.

Antimicrobial Efficacy and Mechanisms

The global challenge of antimicrobial resistance has spurred the search for novel chemical entities with potent antibacterial properties. researchgate.net The piperazine nucleus is a key component in many compounds developed for this purpose. researchgate.net

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While specific studies detailing the antibacterial spectrum of this compound are not extensively documented in publicly available literature uni.lu, the piperazine chemical class has demonstrated significant promise. Numerous studies on substituted piperazine derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

For instance, various N-alkyl and N-aryl piperazine derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Similarly, other research efforts have confirmed the efficacy of different piperazine analogs against these and other bacteria, including Pseudomonas aeruginosa and Streptomyces epidermidis. researchgate.netnih.gov One study highlighted a series of derivatives where some compounds were found to be highly active against both bacterial types. researchgate.net However, some derivatives have shown strong resistance against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Table 1: Examples of Antibacterial Activity in Piperazine Derivatives (Note: This table presents data for various piperazine derivatives, not specifically this compound, to illustrate the general potential of the chemical class.)

| Derivative Class | Gram-Positive Strain Example | Gram-Negative Strain Example | Reference |

| N-alkyl/N-aryl piperazines | Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | nih.gov |

| Cinnamic acid/N-arylpiperazine | Data available for selected bacteria | Data available for selected bacteria | researchgate.net |

| Piperazine Polymer (PE) | Staphylococcus aureus | Escherichia coli | rsc.org |

| Misc. Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis | Pseudomonas aeruginosa, Escherichia coli | researchgate.net |

Exploration of Membrane-Targeting Mechanisms

The mechanism by which many piperazine-based antimicrobial agents exert their effect involves the disruption of the bacterial cell membrane. rsc.orgnih.gov This mode of action is advantageous as it can lead to rapid bacterial cell death. Research on piperazine-containing polymers indicates that the piperazine moiety, often in conjunction with other functional groups, targets the cytoplasmic membrane. rsc.orgnih.gov This interaction leads to a loss of membrane integrity, causing leakage of essential intercellular components and ultimately resulting in cell death. rsc.orgnih.gov This mechanism has been visualized through techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). rsc.orgnih.gov The positive charge and lipophilicity of some piperazine polymers are key features that facilitate the interaction with and subsequent disruption of the negatively charged bacterial cell membrane. nih.gov

Other Therapeutic Potential and Preclinical Screening

The versatility of the piperazine scaffold has led to its investigation in a wide array of therapeutic areas beyond antimicrobial applications. thieme-connect.comresearchgate.net

Anti-spasmodic Activity Investigations

Currently, there is a lack of specific published research focusing on the anti-spasmodic properties of this compound. While the broader piperazine class has been explored for numerous pharmacological activities, dedicated studies into its potential to alleviate muscle spasms are not prominent in the available scientific literature.

Research in Neurological and Neurodegenerative Diseases

The piperazine ring is a common feature in many centrally acting agents, and its derivatives are being investigated for potential applications in neurological and neurodegenerative disorders. nih.govnih.gov Cholinergic dysfunction, a hallmark of conditions like Alzheimer's disease, is a key area of such research. nih.gov While direct studies on this compound for these conditions are not available, other piperazine-containing molecules have been explored. For example, sigma-1 (S1R) and sigma-2 (S2R) receptors, implicated in various biological functions within the central nervous system, are a target for many piperazine derivatives. nih.gov Computational and functional studies have identified piperidine/piperazine-based compounds that act as potent S1R agonists, which is a starting point for further structure-based optimization for neurological applications. nih.gov

Cardiovascular and Anti-infective Applications

The piperazine nucleus is a component of drugs with known cardioprotective and anti-anginal effects. researchgate.net However, specific research into the cardiovascular applications of this compound has not been identified in the reviewed literature. Its potential as an anti-infective agent is inferred from the broad antimicrobial activity observed across the wider class of piperazine derivatives. nih.gov These compounds have been synthesized and evaluated for their ability to combat various pathogens, demonstrating the significant anti-infective potential of the piperazine scaffold. nih.gov

Scientific Data on the Anti-inflammatory Properties of this compound Currently Unavailable in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and patent literature, no specific research findings or data on the anti-inflammatory properties of the chemical compound this compound could be located. As a result, the requested article section on its biological and pharmacological investigations cannot be generated at this time.

Extensive searches were conducted to locate primary research articles, reviews, and patent filings detailing the anti-inflammatory activity of this compound. These inquiries, which included searches for the compound by its chemical name and CAS number (1044707-11-0 for the dihydrochloride (B599025) salt), did not yield any specific studies that have evaluated this particular molecule for its anti-inflammatory potential.

While the broader class of piperazine derivatives has been a subject of interest in medicinal chemistry for the development of new anti-inflammatory agents, with numerous studies and patents exploring their therapeutic applications, the specific compound does not appear to be among those with published research in this area. The available literature focuses on other substituted piperazine structures and their effects on inflammatory pathways.

Therefore, without any available scientific data, it is not possible to provide a detailed and accurate account of the anti-inflammatory properties of this compound, nor to generate the requested data tables on its research findings. Further investigation into proprietary research or unpublished studies would be necessary to fulfill the original request.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Features for Biological Activity

The Piperazine (B1678402) Ring : This six-membered heterocyclic ring is a common motif in many biologically active compounds. nih.govnih.gov Its two opposing nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological macromolecules. nih.gov The piperazine ring is conformationally flexible, typically adopting a chair-like structure. This flexibility allows it to adapt its shape to fit into various receptor binding pockets. Furthermore, the basic nature of the piperazine nitrogens often leads to the formation of salts, such as the dihydrochloride (B599025) salt, which can enhance water solubility and improve pharmacokinetic properties. nih.gov

The Propan-2-ol Moiety : This part of the molecule consists of a tertiary alcohol and two methyl groups on the same carbon (a gem-dimethyl group). The hydroxyl (-OH) group is a potential hydrogen bond donor and acceptor, which is a critical feature for anchoring the molecule to a receptor. The gem-dimethyl groups introduce steric bulk, which can influence the molecule's orientation within a binding site and may affect its metabolic stability.

The Methylene (B1212753) Linker : The single carbon bridge connecting the piperazine and propan-2-ol fragments provides a specific spatial arrangement between these two key functional groups, which is crucial for optimal binding.

Impact of Piperazine Ring Substitutions on Pharmacological Profile

The piperazine ring offers a straightforward point for chemical modification, particularly at the nitrogen atom not connected to the propanol (B110389) group (N4 position). Substitutions at this position can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and physical properties. nih.gov

In a study on a related class of piperazine-containing ureas designed as soluble epoxide hydrolase (sEH) inhibitors, the nature of the substituent on the piperazine ring was found to be critical for inhibitory potency. nih.gov Researchers discovered that introducing a hydrophobic group, such as a benzyl (B1604629) or isopropyl group, onto the piperazine ring retained potent activity against the target enzyme. nih.gov This suggests that a hydrophobic pocket may be present in the target's binding site that can be favorably occupied by these substituents.

The combination of the hydrophilic piperazine core with hydrophobic substituents can create a balanced profile, enhancing both biological activity and drug-like properties such as water solubility. nih.gov Although the specific compound 1a in the study is less potent than other classes of inhibitors, the introduction of the substituted piperazine moiety significantly improved its physical properties, highlighting the value of this strategy. nih.gov

Table 1: Effect of Piperazine Substitution on sEH Inhibitory Activity

| Compound | Piperazine Substituent (R) | IC₅₀ (μM) against human sEH |

|---|---|---|

| 1a | Benzyl | 1.37 |

| 1c | Isopropyl | 12.6 |

Role of the Propan-2-ol Moiety in Receptor Interaction and Efficacy

The 2-methyl-1-(...)-propan-2-ol moiety is integral to the molecule's interaction with its biological targets. The tertiary alcohol's hydroxyl group is a key pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues like serine, threonine, or tyrosine, or with the backbone of a protein receptor. This interaction can be crucial for anchoring the ligand in the correct orientation for a biological effect.

The gem-dimethyl groups at the C2 position introduce significant steric hindrance. This steric bulk can serve several purposes:

It can provide a van der Waals interaction with hydrophobic pockets in the receptor.

It can lock the molecule into a specific conformation, reducing the entropic penalty of binding.

It can shield the adjacent hydroxyl group from metabolic enzymes, potentially increasing the compound's biological half-life.

Stereochemical Considerations and Enantiomeric Effects on Activity

While 2-Methyl-1-(piperazin-1-yl)propan-2-ol itself is achiral, the introduction of a substituent onto the carbon atoms of the piperazine ring can create one or more chiral centers. For example, a compound like 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol (B2421069) contains a chiral center at the C3 position of the piperazine ring. uni.lu

It is a well-established principle in pharmacology that different enantiomers (mirror-image stereoisomers) of a chiral drug can have vastly different biological activities. One enantiomer may fit perfectly into a chiral receptor binding site, leading to a potent effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause off-target effects. Therefore, if derivatives of this compound with chiral centers are synthesized, it is essential to separate the enantiomers and test them individually to determine the stereochemical requirements for optimal activity.

Computational Approaches to SAR Elucidation

Modern drug discovery heavily relies on computational methods to predict and explain the structure-activity relationships of new compounds, saving time and resources. nih.gov These approaches can be broadly categorized as ligand-based or structure-based. researchgate.net

QSAR is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed as follows:

Data Collection : A set of derivatives with varied substituents (e.g., on the piperazine ring) would be synthesized and their biological activity (e.g., IC₅₀) measured.

Descriptor Calculation : For each molecule, a range of physicochemical and structural properties, known as molecular descriptors, are calculated. These can include properties like LogP (hydrophobicity), molar refractivity, polarizability, and topological indices. temple.edu

Model Generation : Statistical methods are used to build a model that links the descriptors to the observed activity. A resulting QSAR equation might look like: Activity = c₀ + c₁(LogP) + c₂(Polarizability) + ...

Validation : The model's predictive power is rigorously tested to ensure it is statistically significant and not a result of chance correlation. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to make next.

Ligand-Based Drug Design (LBDD) : This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the information from a set of molecules known to be active. Based on the key structural features identified in SAR studies (sections 4.1-4.3), a pharmacophore model can be built. This model is essentially a 3D map of the essential features a molecule must possess to be active, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. This pharmacophore can then be used to screen large virtual libraries of compounds to find new potential hits. nih.govethernet.edu.et

Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein is available (from X-ray crystallography or NMR), SBDD becomes a powerful tool. nih.gov Using a technique called molecular docking, a model of this compound can be computationally placed into the binding site of its target. This allows researchers to visualize the specific interactions, such as the hydrogen bond formed by the propanol's -OH group or the fit of a piperazine substituent into a hydrophobic pocket. temple.edu This detailed understanding of the binding mode can guide the rational design of new, more potent analogs with improved complementarity to the target site. researchgate.net

Toxicological and Safety Profile Investigations for Piperazine Derivatives

General Toxicological Assessment of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are a diverse group of chemical compounds with a wide range of biological activities. nih.govuni.lubldpharm.com Toxicological assessments have revealed that while many piperazine derivatives have therapeutic applications, some also exhibit significant toxicity. nih.govtaylorandfrancis.com The nature and severity of toxic effects are often dependent on the specific chemical structure and the substituents on the piperazine ring. nih.govtaylorandfrancis.com

Human health assessments of piperazine have indicated low acute oral toxicity in animal models. europa.eu However, there have been reports of neurotoxicity in humans, particularly in individuals with pre-existing conditions, with suggestions that the mechanism may involve antagonism of GABA receptors. sigmaaldrich.com Piperazine itself is a known skin and respiratory sensitizing agent. sigmaaldrich.com Some piperazine derivatives, particularly those abused as designer drugs, have been associated with sympathomimetic effects, including hypertension and tachycardia. merckmillipore.com

Mechanisms of Cytotoxicity and Cell Death Induction

The cytotoxic effects of piperazine derivatives have been a subject of significant research, with studies elucidating several underlying mechanisms that lead to cell death.

Mitochondrial Impairment and Dysregulation

A primary mechanism of toxicity for several piperazine derivatives is the induction of mitochondrial impairment. merckmillipore.com Studies on various piperazine compounds have demonstrated their ability to cause a significant decrease in intracellular ATP levels. taylorandfrancis.com This depletion of cellular energy is often accompanied by a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health. taylorandfrancis.com The disruption of the mitochondrial membrane potential is thought to involve the mitochondrial permeability transition pore.

Calcium Homeostasis Perturbations

Perturbations in intracellular calcium (Ca2+) homeostasis are another critical factor in the cytotoxicity of piperazine derivatives. Research has shown that exposure to these compounds can lead to increased intracellular calcium levels. The dysregulation of Ca2+ homeostasis can trigger a cascade of detrimental cellular events, including the activation of certain enzymes and the induction of cell death pathways, and may contribute to cardiac rhythm disturbances. taylorandfrancis.com

Apoptotic and Necrotic Pathway Involvement

Piperazine derivatives have been shown to induce cell death through both apoptotic and necrotic pathways. nih.gov Apoptosis, or programmed cell death, is characterized by a series of biochemical events leading to cell destruction without causing inflammation. nih.gov In contrast, necrosis is a form of cell death resulting from acute cellular injury, which often leads to an inflammatory response. nih.gov Studies have revealed that some piperazine derivatives can induce the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov Furthermore, investigations have identified the presence of early apoptotic cells as well as a significant number of cells undergoing secondary necrosis following exposure to certain piperazine compounds.

Organ-Specific Toxicity Studies

The heart is a key target organ for the toxic effects of some piperazine derivatives, prompting specific in vitro studies to investigate their cardiotoxic potential.

Cardiotoxicity Research Using In Vitro Models (e.g., H9c2 Cells)

The H9c2 cell line, derived from rat cardiac myoblasts, is a widely used in vitro model for cardiotoxicity studies. merckmillipore.comhmdb.ca Research utilizing H9c2 cells has provided valuable data on the cardiotoxic effects of various piperazine designer drugs. merckmillipore.com

In these studies, exposure to different piperazine derivatives resulted in a concentration-dependent decrease in cell viability. merckmillipore.com The following table presents the EC50 values (the concentration of a drug that gives a half-maximal response) for several piperazine derivatives in H9c2 cells after 24 hours of incubation, as determined by the MTT assay.

| Compound | EC50 (µM) |

| N-benzylpiperazine (BZP) | 343.9 merckmillipore.com |

| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | 59.6 merckmillipore.com |

| 1-(4-methoxyphenyl) piperazine (MeOPP) | 570.1 merckmillipore.com |

| 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) | 702.5 merckmillipore.com |

These findings indicate that piperazine designer drugs are potentially cardiotoxic, with some compounds like TFMPP showing higher potency in inducing cytotoxicity in cardiac cells. merckmillipore.com The mechanisms underlying this cardiotoxicity are consistent with the general mechanisms of cytotoxicity observed, including mitochondrial impairment and disruption of calcium homeostasis. taylorandfrancis.com

Neurotoxicity and Neuropharmacological Adverse Effects

Research on related piperazine compounds, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has demonstrated that these substances can alter locomotor activity and exhibit stimulant-like effects. farmaceut.org In vitro studies on neuronally differentiated cells have shown that certain piperazine derivatives can be cytotoxic, leading to decreased mitochondrial membrane potential and cell death. diva-portal.org For instance, TFMPP was identified as a particularly potent cytotoxic compound in these studies. farmaceut.orgdiva-portal.org

A study on a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, which share the piperazine core, found that these compounds were generally not neurotoxic and even showed potential protective effects against cocaine-induced neurotoxicity in cell cultures. nih.gov This suggests that the neurotoxic potential of piperazine derivatives can be highly dependent on the specific substitutions on the piperazine ring.

Given that 2-Methyl-1-(piperazin-1-yl)propan-2-ol contains a piperazine moiety, it is plausible that it could exhibit some level of neuropharmacological activity. However, without specific experimental data, its neurotoxic potential remains speculative. The presence of the tertiary alcohol group in its structure may influence its polarity and ability to cross the blood-brain barrier, thereby modulating its potential central nervous system effects.

Hepatic Toxicity Considerations

Specific data on the hepatic toxicity of this compound is not currently available. However, hepatotoxicity is a known concern for some piperazine derivatives. For example, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a major metabolite of the withdrawn drug fipexide, which was associated with liver toxicity. farmaceut.org

In vitro studies using rat hepatocytes and human hepatic cell lines have been conducted on several designer piperazine drugs, including BZP, TFMPP, and 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). These studies have indicated that piperazine derivatives can induce cytotoxic effects in liver cells. farmaceut.org A study on beagle dogs administered with piperazine dihydrochloride (B599025) showed mild hepatic effects at a dose of 25 mg/kg bw/day. industrialchemicals.gov.au

The structural components of this compound, specifically the piperazine ring and the substituted propanol (B110389) side chain, would be subject to metabolic processes in the liver. The potential for the formation of reactive metabolites that could lead to hepatotoxicity cannot be ruled out without specific studies on this compound.

Metabolic Pathways and Detoxification Mechanisms

The metabolic pathways and detoxification mechanisms for this compound have not been explicitly elucidated. Generally, piperazine and its derivatives undergo metabolism in the body. The piperazine ring itself can be subject to nitrosation in vivo, which can lead to the formation of N-nitroso-piperazines (NPZ), compounds with demonstrated genotoxic properties. industrialchemicals.gov.au

The metabolic fate of the 2-methyl-2-propanol moiety is also a consideration. The related compound, 2-methyl-1-propanol (B41256), is known to be metabolized in the body. industrialchemicals.gov.au For this compound, metabolic processes could involve oxidation of the tertiary alcohol, N-dealkylation of the piperazine ring, or hydroxylation of the alkyl chain. Conjugation reactions, such as glucuronidation or sulfation, are also common detoxification pathways for such compounds.

Computational Chemistry and Molecular Modeling

In Silico Characterization of Molecular Properties

The molecular properties of a compound are pivotal in determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational tools offer a rapid and cost-effective means to evaluate these characteristics.

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry used to forecast the transport properties of drugs. It is calculated by summing the surface areas of all polar atoms, primarily nitrogen and oxygen, along with their attached hydrogens. This metric is highly correlated with a molecule's ability to permeate biological membranes.

For a molecule to effectively cross the blood-brain barrier, a TPSA of less than 90 Ų is generally considered favorable. The structure of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, containing one oxygen atom and two nitrogen atoms as well as hydrogens attached to them, contributes to its polarity. Based on its constituent polar atoms (O, N) and their attached hydrogens, the TPSA for this compound is calculated to be 44.7 Ų. This value suggests a high potential for cell membrane permeability and the ability to penetrate the central nervous system.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a key factor influencing a drug's absorption and distribution. A balanced lipophilicity is essential for oral bioavailability, as the compound must be soluble enough to dissolve in the gastrointestinal tract yet lipophilic enough to cross cell membranes.

The computationally predicted LogP (XlogP) for this compound is -0.5 . This negative value indicates a higher affinity for polar (hydrophilic) environments over non-polar (lipophilic) ones. This suggests good water solubility, which is advantageous for formulation and dissolution in the gut, while its small size may still permit membrane passage.

Hydrogen bonds are critical for a molecule's solubility in water and its ability to bind to biological targets like proteins and enzymes. The capacity of a compound to form these bonds is quantified by counting its hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms).

An analysis of the molecular structure of this compound reveals the following:

Hydrogen Bond Donors: The compound has two hydrogen bond donors: the hydrogen atom of the tertiary alcohol's hydroxyl (-OH) group and the hydrogen on the secondary amine of the piperazine (B1678402) ring (-NH).

Hydrogen Bond Acceptors: There are three atoms capable of accepting hydrogen bonds: the oxygen atom of the hydroxyl group and the two nitrogen atoms within the piperazine ring.

This capacity for hydrogen bonding underscores the compound's hydrophilic nature, consistent with its predicted LogP value.

Conformational flexibility, determined by the number of rotatable bonds, influences a compound's ability to adapt its shape to fit into a receptor's binding site. A rotatable bond is defined as any single, non-ring bond.

This compound possesses three rotatable bonds. This moderate degree of flexibility allows the molecule to adopt various conformations, which can be crucial for effective binding to a range of biological targets without the significant entropic penalty associated with highly flexible molecules.

| Computational Property | Predicted Value |

|---|---|

| Molecular Formula | C8H18N2O |

| Topological Polar Surface Area (TPSA) | 44.7 Ų |

| XlogP | -0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

The Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase, which is relevant for analysis by ion mobility-mass spectrometry. Predicted CCS values can aid in the identification of the compound in complex biological samples. The predicted CCS values for various adducts of this compound have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 159.14918 | 139.6 |

| [M+Na]+ | 181.13112 | 143.9 |

| [M-H]- | 157.13462 | 136.6 |

| [M+NH4]+ | 176.17572 | 156.2 |

| [M+K]+ | 197.10506 | 141.8 |

| [M+H-H2O]+ | 141.13916 | 133.2 |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

While specific docking studies for this compound are not extensively published, the structural motifs of the molecule, particularly the piperazine ring, are common in many biologically active compounds. Docking studies on other piperazine-containing molecules show that this ring is a versatile scaffold for engaging in various interactions within a protein's binding pocket.

The piperazine ring's nitrogen atoms can act as hydrogen bond acceptors, while the secondary amine can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the active site of a target protein, such as a kinase or a G-protein coupled receptor. Furthermore, the hydroxyl group of the propanol (B110389) moiety provides an additional point for hydrogen bonding, potentially increasing binding affinity and specificity. The aliphatic portions of the molecule, including the methyl groups and the carbon backbone, can form favorable van der Waals and hydrophobic interactions with non-polar amino acid residues in the binding pocket.

Molecular docking simulations could be employed to screen this compound against various known drug targets to generate hypotheses about its potential mechanism of action. For example, its structure could be docked into the active sites of enzymes or receptors implicated in neurological or oncological pathways to assess its binding energy and interaction patterns, thereby guiding experimental validation.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For piperazine-containing compounds, including "this compound," pharmacophore models serve as powerful tools in virtual screening campaigns to identify novel bioactive molecules from large chemical databases.

The versatile structure of the piperazine ring, with its two opposing nitrogen atoms, provides a unique scaffold that can be readily modified to optimize pharmacological activity. researchgate.net These nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to the molecule's polarity and ability to form key interactions with biological targets. researchgate.net This inherent adaptability makes piperazine derivatives excellent candidates for pharmacophore-based drug design. researchgate.net

Pharmacophore models for various classes of piperazine derivatives have been successfully developed. For instance, a study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity proposed an 11-feature pharmacophore model that characterizes the binding of these ligands to their target receptor. nih.gov This model highlights the specific spatial arrangement of features crucial for their biological function. nih.gov Similarly, pharmacophore models for piperazine-based ligands targeting the serotonin (B10506) transporter have been proposed, providing a blueprint for the design of new, more potent analogs.

Virtual screening campaigns utilizing such pharmacophore models have led to the discovery of novel piperazine-based compounds with diverse biological activities. In one example, a multi-step virtual screening process, which included shape and chemical similarity searches followed by molecular docking, successfully identified a novel piperazine derivative as an insect juvenile hormone agonist. nih.gov This demonstrates the power of virtual screening to sift through millions of compounds and pinpoint promising candidates for further development. nih.gov

The general pharmacophoric features often identified for bioactive piperazine derivatives include:

Hydrogen Bond Acceptors/Donors: The piperazine nitrogens are key interaction points.

Hydrophobic Features: Aromatic or aliphatic substituents on the piperazine ring contribute to binding affinity. nih.gov

Positive Ionizable Feature: The basic nature of the piperazine nitrogen often leads to a positive charge at physiological pH, which is a crucial requirement for interaction with many biological targets. nih.gov

A representative virtual screening workflow for identifying novel piperazine-based ligands is presented in the table below.

Table 1: Representative Virtual Screening Workflow for Piperazine-Based Ligands

| Step | Description | Outcome |

|---|---|---|

| 1. Target Selection & Pharmacophore Model Generation | A biological target is chosen, and a pharmacophore model is developed based on known active ligands or the target's binding site features. nih.govnih.gov | A 3D query with defined chemical features and spatial constraints. |

| 2. Database Screening | A large database of chemical compounds is screened using the pharmacophore model as a filter. nih.gov | A smaller subset of "hit" compounds that match the pharmacophore query. |

| 3. Molecular Docking | The hit compounds are docked into the binding site of the target protein to predict their binding orientation and affinity. nih.govresearchgate.net | Ranking of compounds based on their predicted binding energy and interaction patterns. |

| 4. ADMET Prediction | The physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the top-ranked compounds are predicted. | Selection of compounds with favorable drug-like properties for experimental testing. |

| 5. Experimental Validation | The most promising candidates are synthesized and tested in biological assays to confirm their activity. nih.gov | Identification of novel, active lead compounds. |

This systematic approach, combining pharmacophore modeling and virtual screening, significantly accelerates the discovery of new drug candidates by focusing experimental efforts on the most promising molecules.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between a ligand, such as "this compound," and its biological target. These simulations, which model the movement of atoms and molecules over time, are invaluable for assessing the stability of a ligand-protein complex and elucidating the key interactions that govern binding affinity.

For piperazine-containing compounds, MD simulations have been employed to understand their binding modes and the conformational changes that occur upon binding. For example, computational studies on piperidine/piperazine-based compounds targeting the sigma-1 receptor have utilized MD simulations to reveal the crucial amino acid residues involved in the binding interaction. nih.govrsc.org These simulations can predict the stability of the ligand within the binding pocket and identify the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to this stability. nih.gov

The flexibility of the piperazine ring and its substituents is a key factor that can be investigated using MD simulations. The conformational dynamics of a long and flexible piperazine-derived ligand have been studied, revealing how the molecule can adopt different conformations to bind to various metal ions. acs.org This highlights the importance of considering the dynamic nature of both the ligand and the target protein.

Key insights that can be gained from MD simulations of "this compound" or its analogs bound to a target protein include:

Binding Pose Stability: Assessing whether the ligand remains in its initial docked conformation or undergoes significant conformational changes.

Key Interacting Residues: Identifying the specific amino acids in the binding pocket that form stable interactions with the ligand.

Role of Water Molecules: Understanding the role of water molecules in mediating ligand-protein interactions.

Conformational Changes in the Protein: Observing any conformational changes in the protein upon ligand binding.

The table below summarizes key parameters and findings from representative MD simulation studies of piperazine-containing ligands.

Table 2: Key Parameters and Findings from MD Simulations of Piperazine-Containing Ligands

| Study Focus | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Sigma-1 Receptor Ligands | 500 ns | Identified key interactions with Glu172 and other residues, confirming the importance of the basic amine for binding. | nih.gov |

| Acetylcholinesterase Inhibitors | Not specified | Showed that piperazine derivatives can bind to both the catalytic and peripheral anionic sites of the enzyme. | researchgate.net |

| VEGFR-2 Kinase Inhibitors | Not specified | Docking studies suggested key hydrogen bonding and hydrophobic interactions within the ATP-binding site. | tandfonline.com |

| Anti-proliferative Agents | Not specified | Molecular docking revealed hydrogen bond, electrostatic, and hydrophobic interactions with the androgen receptor. | nih.gov |

Analytical Method Development and Characterization Techniques

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and composition of "2-Methyl-1-(piperazin-1-yl)propan-2-ol". These methods are indispensable for the qualitative analysis of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For "this compound", the IR spectrum is expected to show key absorptions that confirm its structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. The presence of the C-O bond in the propanol (B110389) moiety would be confirmed by a stretch typically appearing in the 1100-1250 cm⁻¹ range.

The piperazine (B1678402) ring also presents characteristic signals. While the N-H stretch of a secondary amine in the piperazine ring would typically appear in the 3300-3500 cm⁻¹ region, in the case of the dihydrochloride (B599025) salt, the absence of this N-H stretch confirms the full protonation of the piperazine amines. The C-H stretching vibrations of the alkyl groups (methyl and methylene) are expected to absorb around 2900 cm⁻¹.

A comparative analysis with the IR spectrum of 2-methyl-1-propanol (B41256) shows the characteristic broad O-H stretch and C-O stretch. docbrown.infochemicalbook.com Similarly, comparing with the spectrum of N-methylpiperazine helps in identifying the vibrations associated with the piperazine ring. nist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Alkyl) | ~2900 |

| C-O (Alcohol) | 1100-1250 |

| N-H (Piperazine Amine - in free base) | 3300-3500 |

Note: In the dihydrochloride salt, the N-H absorption is absent due to protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

In the ¹H-NMR spectrum of "this compound", distinct signals are expected for the various proton environments within the molecule. The protons of the two methyl groups attached to the tertiary carbon are equivalent and would appear as a singlet, integrating to six protons. The methylene (B1212753) protons on the piperazine ring would likely appear as multiplets due to coupling with neighboring protons. The methylene protons adjacent to the two nitrogen atoms in the piperazine ring may show different chemical shifts depending on the substitution and protonation state. The single proton of the hydroxyl group would appear as a broad singlet, and its chemical shift can be variable and concentration-dependent.

For the dihydrochloride salt, the piperazine protons are expected to resonate at a lower field (downfield) due to the electron-withdrawing effect of the protonation and the chloride ions. The hydroxyl proton may also be exchanged with deuterium (B1214612) in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

A detailed analysis of the ¹H-NMR spectrum of the related compound 2-methyl-1-propanol shows a doublet for the methyl protons, a multiplet for the methine proton, a doublet for the methylene protons, and a singlet for the hydroxyl proton, providing a basis for comparison of the propanol portion of the target molecule. chemicalbook.comyoutube.comdocbrown.info Similarly, the ¹H-NMR of 2-methylpiperazine (B152721) provides insights into the expected signals from the piperazine ring. chemicalbook.com

Table 2: Predicted ¹H-NMR Spectroscopy Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (C(CH₃)₂) | ~1.0-1.5 | Singlet | 6H |

| Methylene (Piperazine) | ~2.5-3.5 | Multiplet | 8H |

| Methylene (-CH₂-N) | ~2.0-2.5 | Singlet | 2H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the compound's structure.

For "this compound" (molecular formula C₈H₁₈N₂O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.24 g/mol ). In the case of the dihydrochloride salt, the analysis would likely show the protonated molecule [M+H]⁺.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Key fragmentations for "this compound" would likely involve the cleavage of the bond between the piperazine ring and the propanol moiety. This could result in ions corresponding to the piperazine fragment and the 2-methyl-2-propanol fragment. Analysis of the mass spectrum of 2-methyl-1-propanol reveals characteristic fragments that can aid in interpreting the fragmentation of the larger molecule. docbrown.infomassbank.eu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 159.15 | Protonated molecular ion |

| [C₄H₉NO]⁺ | 87.07 | Fragment from cleavage of the C-N bond |

| [C₄H₁₀N]⁺ | 72.08 | Piperazine ring fragment |

Chromatographic Analytical Methods

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from complex mixtures. These methods are particularly important in quality control and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method is critical for the routine analysis of "this compound".

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like "this compound". In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

The development of an RP-HPLC method would involve optimizing several parameters to achieve good separation and peak shape. These parameters include the choice of the stationary phase, the composition of the mobile phase (typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the flow rate. Due to the basic nature of the piperazine moiety, the use of a buffer in the mobile phase is often necessary to control the ionization of the analyte and ensure reproducible retention times. Detection is commonly performed using a UV detector, as the piperazine ring exhibits some UV absorbance, although the chromophore is weak. For higher sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

While specific HPLC methods for "this compound" are not extensively detailed in the public literature, general methods for the analysis of piperazine and its derivatives often utilize RP-HPLC. unodc.org The development would typically start with a scouting gradient to determine the approximate retention time and then move to an isocratic or optimized gradient method for quantification. Validation of the developed method according to regulatory guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness.

Table 4: General Parameters for Reversed-Phase HPLC Method Development for this compound

| Parameter | Typical Conditions |

| Stationary Phase | C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., phosphate (B84403) or acetate) |

| pH | Adjusted to control ionization of the piperazine moiety (typically pH 3-7) |

| Detection | UV (e.g., 210-230 nm) or Mass Spectrometry (MS) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Optimization of Mobile Phase Composition, pH, and Flow Rate

The optimization of High-Performance Liquid Chromatography (HPLC) parameters is critical for achieving effective separation of the analyte from impurities and matrix components. For piperazine derivatives like this compound, which can be polar and may lack a strong UV chromophore, method development presents unique challenges. jocpr.comresearchgate.net

Mobile Phase Composition: The choice of mobile phase is crucial for controlling retention and selectivity. Reversed-phase HPLC is a common approach, though piperazine itself can be poorly retained on standard C18 columns, sometimes eluting at the dead time. researchgate.net To address this, various mobile phase compositions are explored. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. semanticscholar.orgstifera.ac.id For instance, a gradient elution starting with a low percentage of organic solvent (e.g., 10% acetonitrile or methanol) and increasing over time can effectively separate compounds with varying polarities. semanticscholar.org In some cases, normal-phase chromatography using chiral columns like Chiralpak has been successful for separating piperazine derivatives, utilizing mobile phases such as acetonitrile, methanol, and diethylamine (B46881) (e.g., 90:10:0.1 v/v/v). jocpr.com

pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound. The piperazine moiety contains secondary amines that are basic. Controlling the pH ensures consistent ionization state, which directly impacts retention time and peak shape. mastelf.com For related piperazine compounds, acidic mobile phases are often used. For example, using 50 mM phosphate buffer at pH 3 or ammonium (B1175870) formate (B1220265) buffer at pH 4.5 has proven effective. nih.govnih.gov The addition of acids like formic acid (e.g., 0.1%) to the mobile phase is a common strategy to improve peak symmetry and chromatographic performance. semanticscholar.orgnih.gov

Flow Rate: The flow rate of the mobile phase affects analysis time, resolution, and column pressure. Typical flow rates for the analysis of piperazine derivatives range from 0.4 mL/min to 1.0 mL/min, depending on the column dimensions and particle size. jocpr.comnih.govnih.gov For instance, a method for tandospirone (B1205299) and its piperazine metabolite used a flow rate of 0.4 mL/min on a C18 column, achieving a short run time of 3.0 minutes. nih.gov Another method for different piperazine derivatives used a flow rate of 1.0 mL/min. jocpr.comnih.gov Optimization involves balancing the need for rapid analysis with achieving adequate separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

For highly sensitive and selective quantification, particularly at low concentrations in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. semanticscholar.orgnih.gov This technique combines the separation power of LC with the sensitive and specific detection capabilities of tandem mass spectrometry.

A rapid, sensitive, and selective LC-MS/MS method is invaluable for pharmacokinetic studies of piperazine compounds. nih.gov Typically, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in the positive ion mode is used, as the nitrogen atoms in the piperazine ring are readily protonated. nih.gov

Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition. For each analyte, at least two MRM transitions are often selected to ensure reproducibility and selectivity. semanticscholar.org For example, in the analysis of the piperazine metabolite 1-PP, a specific precursor-product ion pair was monitored for quantification. nih.gov